Ammonium 2-aminohexafluoroisopropoxide
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Overview
Description
Ammonium 2-aminohexafluoroisopropoxide is a chemical compound with the CAS Number: 1274903-33-1 . It has a molecular weight of 201.09 and its IUPAC name is 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol, ammonium salt . It is often used in scientific experiments for its unique physical and chemical properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H3F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h11H,10H2;1H3/p+1 . This code provides a specific description of the molecule’s structure.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 200.08 . The storage temperature is between 28 C .
Scientific Research Applications
Phosphorus Assay in Column Chromatography
- Ammonium molybdate is used in the phosphorus assay, indicating the utility of ammonium compounds in analytical chemistry for the detection and quantification of phosphorus in samples (Bartlett, 1959).
Plant Ammonium Assimilation
- Ammonium assimilation in plants involves carbon skeletons in the form of 2-oxoglutarate, highlighting the biochemical significance of ammonium in plant nitrogen metabolism (Hodges, 2002).
Adsorption and Desorption of Ammonium by Maple Wood Biochar
- The study on maple wood biochar's ability to adsorb and desorb ammonium explores environmental applications, such as water purification or soil amendment (Wang et al., 2015).
Catalytic Activity of Ammonium Salts
- Quaternary ammonium salts have been investigated as catalysts, demonstrating the potential of ammonium compounds in facilitating chemical reactions, such as the cycloaddition of carbon dioxide to epoxides (Rocha et al., 2016).
Ammonium in Chemical Synthesis
- The role of ammonium hydroxide in chemical synthesis is highlighted, showing its utility in removing protecting groups from synthetic oligoribonucleotides, which is crucial for the preparation of RNA sequences (Wu, Ogilvie, & Pon, 1989).
Safety and Hazards
Properties
IUPAC Name |
2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol;azane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h11H,10H2;1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAZURUSXMFQDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(N)O.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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